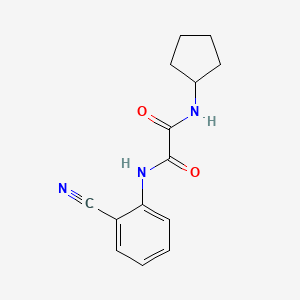

N'-(2-cyanophenyl)-N-cyclopentyloxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyanophenyl)-N-cyclopentyloxamide, also known as ABT-702, is a small molecule inhibitor that has been widely used in scientific research. ABT-702 is a potent and selective inhibitor of the enzyme adenosine kinase, which is responsible for the breakdown of the endogenous nucleoside adenosine. The inhibition of adenosine kinase by ABT-702 leads to an increase in extracellular adenosine levels, which has been shown to have a variety of physiological effects.

Wissenschaftliche Forschungsanwendungen

Organocatalysis in Asymmetric Reactions

Cyanophenyl-containing compounds have been investigated for their potential as organocatalysts in asymmetric aldol reactions, which are key in synthesizing chiral molecules. A study by Sornpranart Sathapornvajana and T. Vilaivan (2007) on prolinamides derived from aminophenols, which introduced additional hydrogen bonding to the prolinamide structure, found that these compounds achieved very good yields and selectivities in asymmetric aldol reactions between aromatic aldehydes and cyclohexanone in both organic solvents and water. This indicates the potential utility of cyanophenyl-containing compounds in catalysis and asymmetric synthesis (Sornpranart Sathapornvajana & T. Vilaivan, 2007).

Corrosion Inhibition

Research on acrylamide derivatives, including those with cyanophenyl groups, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. A study by Ahmed Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives for their corrosion inhibition properties on copper in nitric acid solutions. Their findings suggest that cyanophenyl-containing acrylamide derivatives could serve as effective corrosion inhibitors, showcasing their application in materials science and engineering (Ahmed Abu-Rayyan et al., 2022).

Antimicrobial Applications

Compounds bearing cyanophenyl units have also been explored for their antimicrobial properties. E. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moieties and evaluated their antimicrobial efficacy. Their research highlights the potential of cyanophenyl-containing compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (E. Darwish et al., 2014).

Liquid Crystal Research

The study of cyanophenyl compounds extends into materials science, particularly in the development of liquid crystals. X. Zhuang et al. (1999) investigated the orientation and conformation of molecules at interfaces using second-order nonlinear optics, focusing on pentyl-cyanoterphenyl molecules. Such research has implications for the design of advanced materials for displays and optical devices, underscoring the versatility of cyanophenyl derivatives in technological applications (X. Zhuang et al., 1999).

Wirkmechanismus

Target of Action

N1-(2-cyanophenyl)-N2-cyclopentyloxalamide is a noncompetitive AMPA glutamate receptor antagonist . The AMPA glutamate receptors are the primary mediators of excitatory neurotransmission in the brain. By antagonizing these receptors, N1-(2-cyanophenyl)-N2-cyclopentyloxalamide can modulate the excitatory neurotransmission.

Mode of Action

Instead, it binds to an allosteric site on the receptor, changing its conformation and thus inhibiting the action of glutamate .

Biochemical Pathways

The primary biochemical pathway affected by N1-(2-cyanophenyl)-N2-cyclopentyloxalamide is the glutamatergic neurotransmission pathway. By inhibiting the AMPA glutamate receptors, it reduces the excitatory neurotransmission in the brain . This can lead to downstream effects such as reduced neuronal excitability and potential anticonvulsant effects.

Pharmacokinetics

Its bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism by liver enzymes, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of N1-(2-cyanophenyl)-N2-cyclopentyloxalamide’s action primarily involve the reduction of excitatory neurotransmission in the brain. This can lead to a decrease in neuronal excitability, which may have potential therapeutic effects in conditions characterized by excessive neuronal activity, such as epilepsy .

Action Environment

The action, efficacy, and stability of N1-(2-cyanophenyl)-N2-cyclopentyloxalamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances that can interact with N1-(2-cyanophenyl)-N2-cyclopentyloxalamide, and individual patient factors such as age, sex, genetic factors, and overall health status .

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c15-9-10-5-1-4-8-12(10)17-14(19)13(18)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNLELAZGQHLBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

![N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2704125.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2704131.png)

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide](/img/structure/B2704133.png)

![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)